Tylosin 3-Acetate D3

Description

Properties

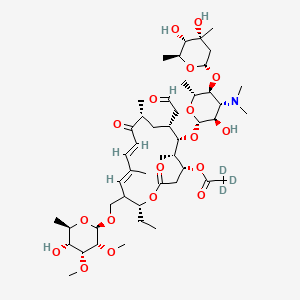

Molecular Formula |

C48H79NO18 |

|---|---|

Molecular Weight |

961.2 g/mol |

IUPAC Name |

[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C48H79NO18/c1-14-34-32(23-60-47-44(59-13)43(58-12)39(54)27(5)62-47)19-24(2)15-16-33(52)25(3)20-31(17-18-50)41(26(4)35(64-30(8)51)21-36(53)65-34)67-46-40(55)38(49(10)11)42(28(6)63-46)66-37-22-48(9,57)45(56)29(7)61-37/h15-16,18-19,25-29,31-32,34-35,37-47,54-57H,14,17,20-23H2,1-13H3/b16-15+,24-19+/t25-,26+,27-,28-,29+,31+,32?,34-,35-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1/i8D3 |

InChI Key |

SXJMWODQOMKONK-UGOLFBRUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@@H]1CC(=O)O[C@@H](C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]1C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)CC |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Tylosin 3 Acetate D3

Strategies for the Acetylation of Tylosin (B1662201) Precursors

The acetylation of tylosin, a 16-membered macrolide antibiotic, is a key step in the synthesis of Tylosin 3-Acetate D3. wikipedia.orgchemicalbook.com Tylosin itself is a mixture of four primary components: tylosin A, B, C, and D. Tylosin A is the major component, constituting approximately 90%. wikipedia.org The acetylation process primarily targets the hydroxyl groups of the tylosin molecule.

Selective acylation of the C-3 secondary hydroxyl group of tylosin derivatives can be achieved using catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP). google.com Another approach involves the use of acetic anhydride (B1165640), often in the presence of pyridine, to facilitate the acetylation. google.com The reaction conditions, including the choice of solvent (such as anhydrous dichloromethane) and catalyst, are crucial for achieving high yields and selectivity. google.com

The synthesis can also begin with the selective acylation of the 2'-hydroxyl group, which acts as a blocking step before further modifications at other positions, such as the 4'''-position. google.com This strategic protection and deprotection of hydroxyl groups are fundamental in directing the acetylation to the desired position.

Regioselective Deuterium (B1214612) Labeling Approaches at the 3-Acetate Position

Introducing deuterium atoms regioselectively at the 3-acetate position is the defining step in the synthesis of this compound. This process requires a deuterated acetylating agent. While direct literature on the specific synthesis of this compound is not extensively available, the principles of regioselective labeling can be inferred from general organic synthesis techniques and studies on other deuterated molecules. arizona.edumedchemexpress.commedchemexpress.comresearchgate.net

The synthesis would likely involve the use of deuterated acetic anhydride (D6-acetic anhydride) or acetyl chloride-d3 as the deuterium source. The reaction would be carried out on a tylosin precursor where the 3-hydroxyl group is available for acetylation. The regioselectivity of the acylation, as discussed in the previous section, is paramount to ensure the deuterium label is introduced at the correct position. google.com

Late-stage functionalization techniques, which allow for the introduction of functional groups into a complex molecule at a late step in the synthesis, could also be applicable. acs.org For instance, electrochemical methods have been developed for the late-stage functionalization of various organic molecules, offering high chemo- and site-selectivity. acs.org

Advanced Purification and Isolation Techniques for Labeled Derivatives

Following the synthesis, the purification and isolation of this compound from the reaction mixture are critical to ensure the high purity required for its use as an internal standard. Common impurities may include unreacted starting materials, byproducts from side reactions, and positional isomers.

A combination of chromatographic techniques is typically employed for the purification of macrolide derivatives. google.comnih.govchrom-china.com These methods include:

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and concentration of analytes from complex mixtures. nih.govmdpi.com For macrolides, cartridges such as hydrophilic-lipophilic balance (HLB) are effective. mdpi.combiorxiv.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful tool for separating compounds with high resolution. chrom-china.comiastate.edu Columns such as C18 are commonly used with mobile phases consisting of acetonitrile (B52724) and an aqueous buffer. nih.govresearchgate.net

Silica Gel Chromatography: This technique can be used for the separation of less polar compounds. google.com

The choice of purification method depends on the specific properties of the target compound and the impurities present. Often, a multi-step purification protocol is necessary to achieve the desired level of purity.

Assessment of Isotopic Purity and Positional Isomerism

The final step in the characterization of this compound is the assessment of its isotopic purity and the confirmation of the deuterium label's position. This is crucial to validate its utility as an internal standard.

Mass Spectrometry (MS) is the primary technique for determining isotopic purity. High-resolution mass spectrometry (HRMS) can distinguish between the deuterated compound and its non-deuterated counterpart based on their precise mass-to-charge ratios. nih.gov Tandem mass spectrometry (MS/MS) can further provide structural information by analyzing the fragmentation patterns of the molecule, which can help confirm the location of the deuterium atoms. nih.govlcms.cz

The phenomenon of positional isomerism , where functional groups are located at different positions on the same carbon skeleton, must also be considered. dergipark.org.trrsc.org In the context of this compound, this would involve isomers where the deuterated acetyl group is attached to a different hydroxyl group. The analytical techniques described above, particularly NMR and MS/MS, are essential for differentiating between these positional isomers and ensuring the final product is the correct, regioselectively labeled compound.

Advanced Analytical Characterization and Quantification Methodologies

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry is the cornerstone for the analysis of isotopically labeled compounds like Tylosin (B1662201) 3-Acetate D3. It offers unparalleled sensitivity and specificity for both identification and quantification.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the isotopic composition of Tylosin 3-Acetate D3. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula.

For this compound, HRMS confirms the successful incorporation of the three deuterium (B1214612) atoms. The unlabeled Tylosin 3-Acetate has a molecular formula of C₄₈H₇₉NO₁₈ and an exact mass of 957.52971467 Da. nih.gov The deuterated standard, with a formula of C₄₈H₇₆D₃NO₁₈, has an expected molecular weight of approximately 961.16 Da. cymitquimica.comlgcstandards.com HRMS can resolve the mass difference between the deuterated compound and the unlabeled analog, as well as any potential impurities. This capability is crucial for verifying the isotopic purity of the standard, ensuring that it is free from significant levels of the unlabeled compound, which could otherwise interfere with quantitative accuracy. The technique allows for the confident identification of unknown substances by generating a list of possible elemental compositions based on the accurate mass measurement. lcms.czspectroscopyonline.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nationalmaglab.org In the context of this compound, MS/MS is used to confirm that the deuterium labels are located on a chemically stable part of the molecule.

The process involves selecting the protonated molecule of this compound (the precursor ion) in the first stage of the mass spectrometer. This ion is then fragmented by collision with an inert gas, and the resulting product ions are analyzed in the second stage. nationalmaglab.org The fragmentation pattern of the D3-labeled compound is then compared to that of the unlabeled Tylosin 3-Acetate. For instance, the fragmentation of unlabeled Tylosin A (m/z 916.5) often shows a characteristic loss of the mycarose (B1676882) sugar, resulting in a major fragment ion at m/z 772.5. researchgate.net For Tylosin 3-Acetate (precursor m/z 958.5), characteristic fragments are observed at m/z 814, 640, and 449. nih.gov By observing a corresponding mass shift of +3 Da in fragments that retain the deuterium atoms, analysts can confirm the location of the labels. This ensures that the label is not lost during ionization or sample preparation, a critical requirement for a reliable internal standard.

High-Resolution Mass Spectrometry for Isotopic Confirmation

Chromatographic Separation Techniques for Labeled Analytes

Chromatography is essential for separating the analyte of interest from complex sample matrices before it enters the mass spectrometer. This separation prevents ion suppression and interference, leading to more accurate and reliable results.

Liquid chromatography is the most common separation technique paired with mass spectrometry for analyzing macrolide antibiotics like Tylosin 3-Acetate. core.ac.uk Method development focuses on optimizing the separation of the analyte from other compounds in the sample.

A typical LC method for Tylosin and its derivatives employs a reverse-phase C18 column. thaiscience.infonih.govfrontiersin.org The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution containing additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govfrontiersin.org A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate compounds with different polarities. thaiscience.info For instance, a method for analyzing Tylosin in eggs used a gradient of 0.5% formic acid in water with 1 mM ammonium acetate (solvent A) and acetonitrile (solvent B), running from 0-50% B in 9 minutes. thaiscience.info Such methods are designed to ensure that this compound co-elutes with the unlabeled analyte, which is a prerequisite for its function as an internal standard.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems use columns packed with smaller particles (typically 1.7 to 1.8 µm) which results in higher separation efficiency, better resolution, and significantly faster analysis times. frontiersin.orgnih.gov

For the analysis of veterinary drug residues, including macrolides, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has become the standard for high-throughput screening. nih.govlcms.cz The enhanced speed allows for a greater number of samples to be analyzed in a shorter period without compromising sensitivity or accuracy. For example, a UPLC-MS/MS method for 18 different macrolides in bovine muscle achieved a total run time of just 11 minutes. lcms.cz This efficiency is crucial for monitoring programs and quality control laboratories that handle large volumes of samples. The use of an ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) is common in these applications, providing excellent peak shape and separation for macrolides. nih.gov

Liquid Chromatography (LC) Method Development

Method Validation in Quantitative Analytical Chemistry Utilizing this compound

The use of this compound as an internal standard is central to developing robust and reliable quantitative methods. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. When quantifying veterinary drug residues, validation is often performed according to strict international guidelines, such as those from the European Commission Decision 2002/657/EC. lcms.czmdpi.com

This compound is an ideal internal standard because its chemical and physical properties, including its chromatographic retention time and ionization efficiency, are nearly identical to the unlabeled analyte. By adding a known amount of the D3 standard to every sample, it can effectively compensate for variations in sample extraction recovery and matrix effects that can suppress or enhance the analyte signal in the mass spectrometer.

A full validation study assesses several key parameters: mdpi.comresearchgate.net

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration that the instrument response is proportional to the analyte concentration over a specific range.

Trueness (Recovery): The closeness of the mean of a set of measurement results to the actual value, often expressed as a percentage recovery.

Precision (Repeatability and Reproducibility): The closeness of agreement between independent test results obtained under stipulated conditions.

Decision Limit (CCα) and Detection Capability (CCβ): Statistical limits used to determine if a sample is non-compliant and the lowest concentration that can be reliably detected, respectively. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy. nih.gov

In a study validating a method for multiple antibiotics in eggs, recoveries for macrolides like tylvalosin (B1682567) were around 90%, with repeatability (CVr) and within-laboratory reproducibility (CVwR) below 15%. mdpi.com Another UPLC-MS/MS method for macrolides reported recoveries between 83.1–116.6% and inter-day precision of less than 13.8%. nih.gov These results demonstrate the high level of accuracy and reliability that can be achieved using a deuterated internal standard like this compound.

Table 1: Example Validation Parameters for a UPLC-MS/MS Method for Macrolides

| Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (R²) | > 0.99 | > 0.99 for all analytes nih.gov |

| Recovery (Trueness) | 70-120% | 81-111% waters.com |

| Repeatability (RSDr) | < 20% | 0.9–11.6% waters.com |

| Within-Lab Reproducibility (RSDRL) | < 25% | 1.4–11.6% waters.com |

| Limit of Quantification (LOQ) | Below regulatory limit | 0.5–1.0 µg/kg nih.gov |

Compound Names

Linearity and Calibration Curve Establishment through Isotope Dilution

The establishment of a linear relationship between the concentration of an analyte and the response of the analytical instrument is fundamental to quantitative analysis. In the context of isotope dilution mass spectrometry, linearity is assessed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. The use of this compound as an internal standard has been shown to yield excellent linearity for the quantification of Tylosin A across various concentration ranges and matrices.

In a study on the determination of Tylosin A in swine tissues, calibration graphs demonstrated good linearity with correlation coefficients (r) greater than 0.99 and goodness-of-fit values below 10%. researchgate.net Similarly, research on antibiotic residues in human urine reported a correlation coefficient (r²) of 0.9984 for Tylosin A over a concentration range of 0.05–100 ng/mL when using Tylosin-d3 as the internal standard. scribd.com Another study assessing plasma concentrations of tylosin found the method to be linear between 0.5 µg/mL and 16 µg/mL, with a strong correlation coefficient of R² = 0.99. nih.gov The high correlation coefficients observed in these studies underscore the consistent and predictable response of this compound relative to the native analyte, which is a prerequisite for accurate quantification.

Table 1: Linearity Data for Tylosin A Quantification using this compound Internal Standard

| Matrix | Concentration Range | Correlation Coefficient (r or r²) | Source(s) |

| Swine Tissues | Not specified | >0.99 (r) | researchgate.net |

| Human Urine | 0.05–100 ng/mL | 0.9984 (r²) | scribd.com |

| Animal Feed | 0.05–2.0 mg/kg | 0.9985 (R²) | nih.gov |

| Plasma | 0.5–16 µg/mL | 0.99 (R²) | nih.gov |

| Plasma | 0.025–4 µg/mL | 0.98 (r²) | nih.gov |

| Various | 0.0001–0.025 mg/L | >0.99 | thermofisher.cn |

Assessment of Detection and Quantification Limits

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of this compound as an internal standard contributes to achieving low detection and quantification limits for Tylosin A by improving the signal-to-noise ratio and accounting for variations in sample preparation and instrument response.

Different studies have reported a range of LOD and LOQ values for Tylosin A, which are influenced by the matrix, instrumentation, and specific method parameters. For instance, in the analysis of swine tissues, the LOQ for Tylosin A was 5.0 ng/g, with LODs ranging from 0.2 to 0.8 ng/g. researchgate.net In honey, the method detection limit for tylosin was found to be 2 µg/kg. nih.gov A study on animal feed reported an LOD of 0.035 mg/kg and an LOQ of 0.05 mg/kg for tylosin. nih.gov These low limits are essential for monitoring compliance with maximum residue limits (MRLs) and for detecting low-level contamination.

Table 2: Detection and Quantification Limits for Tylosin A using this compound Internal Standard

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source(s) |

| Swine Tissues | 0.2–0.8 ng/g | 5.0 ng/g | researchgate.net |

| Honey | 2 µg/kg | Not specified | nih.gov |

| Honey | 0.01 µg/g | Not specified | nih.gov |

| Animal Feed | 0.035 mg/kg | 0.05 mg/kg | nih.gov |

| Plasma | 0.014 µg/mL | 0.042 µg/mL | nih.gov |

| Human Urine | Not specified | 0.05 ng/mL | scribd.com |

Evaluation of Analytical Precision and Accuracy

Precision refers to the closeness of agreement between independent test results, while accuracy denotes the closeness of the mean of a set of results to the actual value. The incorporation of this compound as an internal standard is instrumental in achieving high precision and accuracy in the quantification of Tylosin A. By compensating for random and systematic errors that may occur during sample processing and analysis, the deuterated standard ensures the reliability of the measurements.

In a study on tylosin residues in honey, the use of an internal standard resulted in excellent accuracy and precision, with the mean percent deviation from the theoretical concentration and the percent relative standard deviation (RSD) both being less than 10% for tylosin over an analytical range of 10-1000 µg/kg. nih.gov Similarly, in the analysis of swine tissues, both within-day and between-day precision and accuracy fell within the specified ranges. researchgate.net Research on antibiotic residues in animal feed demonstrated repeatable and reproducible results with repeatability and within-laboratory reproducibility CVs lower than 10% at all fortification levels. nih.gov

Table 3: Precision and Accuracy Data for Tylosin A Quantification using this compound Internal Standard

| Matrix | Parameter | Value | Source(s) |

| Honey | Mean % Deviation from Theoretical Concentration | < 10% | nih.gov |

| Honey | % Relative Standard Deviation (RSD) | < 10% | nih.gov |

| Animal Feed | Repeatability CV | < 10% | nih.gov |

| Animal Feed | Within-laboratory Reproducibility CV | < 10% | nih.gov |

| Human Urine | Intra-day Precision (%RSD) | 1.33–8.0 | scribd.com |

| Human Urine | Inter-day Precision (%RSD) | 1.66–2.31 | scribd.com |

| Honey | Intraday Trueness | 90.2–111.2% | sci-hub.se |

| Honey | Intraday Standard Deviation | < 7% | sci-hub.se |

Mitigation of Matrix Effects through the Application of Deuterated Internal Standards

Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate these effects. Since the deuterated standard has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized.

The application of this compound has been shown to successfully compensate for matrix effects in various complex matrices. For example, in the analysis of honey, the use of an internal standard led to excellent accuracy and precision with no apparent matrix-to-matrix variation. nih.gov While some studies have noted the presence of significant matrix effects when analyzing different types of animal feed, the use of a deuterated internal standard in conjunction with matrix-matched calibration curves is a reliable approach to ensure accurate quantification. srce.hr The consistent performance of this compound across different sample types highlights its crucial role in producing reliable and accurate quantitative data in the face of challenging matrix conditions. scribd.comtudublin.ie

Applications As an Internal Standard and Tracer in Bioanalytical and Environmental Research

Role in Metabolomic Studies and Metabolic Pathway Elucidation

The use of stable isotope-labeled compounds has revolutionized the study of how substances are processed within living organisms. Tylosin (B1662201) 3-Acetate D3 serves as a powerful probe in the field of metabolomics, particularly for the antibiotic tylosin.

The biotransformation of tylosin in animals is a complex process involving multiple metabolic routes. fao.org Studies in species such as rats, chickens, pigs, and cattle have shown that the metabolism is qualitatively similar, occurring primarily in the liver. fao.org The main metabolic transformations include the reduction of the aldehyde group of Tylosin A to form Tylosin D (also known as relomycin), O-demethylation of the mycinose (B1239270) sugar, and N-demethylation at the mycaminose (B1220238) substituent. fao.orgfao.org

By introducing Tylosin 3-Acetate D3 into a biological system, researchers can use mass spectrometry-based techniques to precisely track its journey and transformation. The deuterium (B1214612) label acts as a unique mass signature, allowing for the unambiguous differentiation of the administered compound and its subsequent metabolites from endogenous molecules within the complex biological matrix. This enables the clear elucidation of conversion pathways, such as the transformation of Tylosin A to its major metabolite, Tylosin D, and other minor metabolites like Tylosin C and dihydrodesmycosin. fao.org This tracing capability is crucial for understanding the complete metabolic fate of the parent drug.

Accurate quantification of drugs and their metabolites in biological samples is fundamental to metabolomic and pharmacokinetic research. Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in quantitative analysis, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples before analysis. wuxiapptec.com

A stable isotope-labeled internal standard (SIL-IS) like this compound is ideal because its chemical and physical properties are nearly identical to the non-labeled analyte. wuxiapptec.com This ensures that it behaves similarly during all stages of sample preparation, extraction, and chromatographic separation. By measuring the ratio of the response of the analyte to the known concentration of the internal standard, analysts can correct for variations and losses that may occur during the analytical process, as well as for matrix effects—the suppression or enhancement of the signal caused by other components in the sample. wuxiapptec.com This approach, known as isotope dilution, significantly improves the accuracy, precision, and reproducibility of quantitative results. mdpi.comresearchgate.net

Table 1: Advantages of Using Deuterated Internal Standards

| Feature | Benefit in Quantitative Analysis |

|---|---|

| Near-Identical Properties | Co-elutes with the analyte, ensuring it experiences the same analytical conditions. wuxiapptec.com |

| Mass Difference | Easily distinguished from the analyte by mass spectrometry. |

| Correction for Matrix Effects | Compensates for signal suppression or enhancement from complex biological matrices. wuxiapptec.com |

| Correction for Sample Loss | Accounts for variability in extraction recovery and sample handling. wuxiapptec.com |

| Increased Accuracy & Precision | Leads to more reliable and reproducible quantification of target analytes. researchgate.netmdpi.com |

Tracing Metabolic Pathways of Tylosin and its Derivatives

Contributions to Pharmacokinetic Research Methodologies

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Accurate measurement of drug concentrations in biological fluids and tissues over time is essential for this field.

Pharmacokinetic studies have been conducted for tylosin in a variety of animal species to understand its behavior and establish effective use protocols. nih.gov These studies measure key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2el.), volume of distribution (Vd), and total body clearance (ClB). fao.org For instance, following intravenous administration in cattle, tylosin exhibits a volume of distribution at steady state (Vdss) of approximately 2.01 to 3.49 L/kg and a clearance rate (ClB) ranging from 10.0 to 23.0 ml/min/kg. fao.org In broiler chickens, the oral bioavailability of a related compound, tylvalosin (B1682567), was found to be 53.3%. frontiersin.org

The determination of these critical parameters relies on robust and validated bioanalytical methods, predominantly LC-MS/MS, to measure the drug's concentration in plasma, tissues, and excreta. nih.gov The use of this compound as an internal standard in these assays is crucial for ensuring the high level of accuracy and precision required for reliable pharmacokinetic analysis. iaea.orgmdpi.com

Table 2: Selected Pharmacokinetic Parameters of Tylosin in Various Animal Species (Intravenous Administration)

| Species | Dose (mg/kg) | Vdss (L/kg) | ClB (ml/min/kg) | t1/2el (hours) | Source(s) |

|---|---|---|---|---|---|

| Cattle (Cows) | 10 | 2.01 | 10.0 | 12.7 | fao.org |

| Cattle (Calves) | 10 | 3.49 | 23.0 | 10.9 | fao.org |

| Goats | 15 | - | - | Similar to sheep | researchgate.net |

| Sheep | 15 | - | - | Similar to goats | researchgate.net |

| Turkeys (Tylvalosin) | 25 | 8.30 | 1.17 (L/h/kg) | 5.71 | frontiersin.org |

Note: Vdss = Volume of distribution at steady state; ClB = Total body clearance; t1/2el = Elimination half-life. Data for different tylosin forms and derivatives are presented for illustrative purposes.

Isotope Dilution Mass Spectrometry (IDMS) is a reference measurement procedure that provides highly accurate and reliable quantitative data, traceable to the International System of Units (SI). mdpi.com In the context of pharmacokinetic (PK) studies, IDMS involves adding a known amount of a stable isotope-labeled standard, like this compound, to a biological sample. nih.gov The sample is then processed, and the ratio of the natural analyte to the labeled standard is measured by MS.

Determination of Tylosin Disposition and Absorption in Biological Systems

Utility in Environmental Fate and Persistence Studies

The widespread use of veterinary antibiotics has led to concerns about their release into the environment through animal waste and their potential impact on ecosystems. iastate.eduiwaponline.com Research into the environmental fate and persistence of these compounds is therefore critical.

Tylosin has been detected in various environmental matrices, including soil, manure, and surface water. iwaponline.com Studies have investigated its stability and degradation under different conditions. For example, in soil, Tylosin A has a dissipation half-life of approximately 7 days. researchgate.net Its degradation can be influenced by factors like light (photolysis) and sorption to soil particles, with major degradation products including Tylosin B and Tylosin D. iastate.eduresearchgate.net

In this research, this compound serves as an invaluable tracer. By spiking environmental samples such as soil or water with the labeled compound, scientists can accurately monitor its dissipation and transformation over time. The unique mass of the deuterated tracer allows it to be clearly identified and quantified using LC-MS/MS, even at the very low concentrations typically found in the environment. iastate.eduresearchgate.net This helps researchers to build a clear picture of the antibiotic's persistence, mobility, and degradation pathways, distinguishing it from background interference and providing precise data for environmental risk assessments. amazonaws.com

Table 3: Environmental Fate Characteristics of Tylosin

| Environmental Matrix | Process | Key Findings | Source(s) |

|---|---|---|---|

| Soil | Dissipation | Half-life of Tylosin A is ~7 days; Tylosin D is slightly more stable. | researchgate.net |

| Water (Pond) | Degradation | Half-life of Tylosin A is ~200 days in the presence of light. | iastate.eduresearchgate.net |

| Manure | Biotransformation | Tylosin D is a major metabolite detected in manure-containing systems. | iastate.edu |

| General | Degradation Pathways | Major products include Tylosin B (formed in acidic/light conditions) and Tylosin D. | iastate.edu |

Investigating Degradation Kinetics in Environmental Matrices

The widespread use of tylosin in veterinary medicine can lead to its introduction into the environment through animal waste. nih.govresearchgate.net Understanding the degradation kinetics of tylosin in environmental matrices such as soil and water is crucial for assessing its environmental fate and potential impact.

Research has shown that tylosin A degrades in acidic media like honey to form desmycosin (tylosin B). researchgate.net Studies on the aerobic degradation of tylosin in water and soil have identified sorption and abiotic degradation as major factors influencing its persistence. nih.gov For instance, the dissipation half-life of tylosin A in unsterilized and sterilized soil is reported to be 7 days, while tylosin D is slightly more stable with a half-life of 8 days. nih.gov In water, tylosin A has a degradation half-life of 200 days in the light. nih.gov

The transformation of ceftiofur, another veterinary antibiotic, in the presence of recycled water from a beef farm was found to be a combination of hydrolysis and biodegradation, with degradation rates being temperature-dependent. researchgate.net Such studies often employ isotopically labeled internal standards like this compound to accurately quantify the parent compound and its degradation products over time, even at low concentrations.

Table 1: Degradation of Tylosin A in Different Environmental Conditions

| Matrix | Condition | Half-life | Key Degradation Products |

| Soil | Aerobic | 7 days | - |

| Water | Aerobic, in the light | 200 days | Isomers of Tylosin A |

| Honey | Acidic | Varies | Desmycosin (Tylosin B) |

Assessing Mobility and Distribution in Complex Ecosystems

The mobility and distribution of veterinary antibiotics in ecosystems are influenced by factors such as soil composition and water flow. researchgate.net Tylosin has been found to exhibit strong sorption to various soils, which limits its mobility. researchgate.net However, adsorbed tylosin can still be transported to water bodies through soil erosion. researchgate.net

Tracer studies using compounds like this compound can help track the movement of tylosin in soil and water systems. By introducing a known amount of the labeled compound, researchers can monitor its distribution and concentration in different environmental compartments over time. This information is vital for developing models that predict the environmental transport of these contaminants and for assessing potential exposure risks to non-target organisms. epa.gov

Application in Regulatory and Research-Driven Residue Analysis

The presence of antibiotic residues in food products of animal origin is a significant public health concern due to the potential for allergic reactions and the development of antibiotic resistance. nih.goviaea.org Regulatory bodies worldwide have established maximum residue limits (MRLs) for veterinary drugs in food to ensure consumer safety. lcms.cz

Development and Validation of Multi-Class Antibiotic Detection Methods in Food and Animal Products

The need to monitor a wide range of antibiotics in diverse food matrices has driven the development of multi-class detection methods. nih.govvliz.be These methods, typically based on liquid chromatography coupled with mass spectrometry (LC-MS), allow for the simultaneous analysis of multiple antibiotic classes in a single run. nih.govresearchgate.net

This compound and other isotopically labeled internal standards are indispensable in the validation of these complex methods. axios-research.comweblivelink.comtlcstandards.comtlcstandards.com They are used to assess critical performance parameters such as selectivity, linearity, precision, and recovery. researchgate.netmdpi.com For example, a multi-class method for detecting over 60 antibiotics in eggs was validated using a range of internal standards, including those for macrolides like tylosin. researchgate.net The validation of a method for 18 macrolide antibiotics in bovine muscle tissue also utilized internal standards for quantification. lcms.cz

Table 2: Example of a Multi-Class Antibiotic Detection Method Validation in Eggs researchgate.net

| Antibiotic Class | Validation Range (µg/kg) |

| Tetracyclines, Macrolides (including Tylosin A, Tylvalosin, Tylosin-3-acetate) | 3.3 - 1000 |

| Other Antibiotics | 3.3 - 100 |

| Tiamulin | 3.3 - 3330 |

Quality Control and Traceability against Pharmacopeial Standards in Veterinary Drug Residue Monitoring

Ensuring the accuracy and reliability of veterinary drug residue monitoring requires robust quality control measures and traceability to established standards. researchgate.nettrilogylab.com Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide reference points for the identity, strength, quality, and purity of substances. axios-research.comaxios-research.com

This compound, as a certified reference material, plays a role in this framework. axios-research.comaxios-research.com It can be used to prepare calibration standards and quality control samples for analytical methods, ensuring that the results obtained are accurate and comparable across different laboratories. researchgate.netresearchgate.net This traceability is essential for regulatory compliance and for maintaining confidence in the safety of the food supply. researchgate.net

Future Directions and Emerging Research Avenues

Innovations in Deuterium (B1214612) Labeling Technologies for Complex Molecules

The synthesis of isotopically labeled complex molecules, such as the macrolide Tylosin (B1662201) 3-Acetate D3, is benefiting from a new wave of deuterium labeling technologies. Traditional methods often rely on incorporating isotopes from early-stage, enriched starting materials, a process that can be costly and inefficient. x-chemrx.com However, recent developments are focusing on late-stage direct hydrogen isotopic exchange (HIE), which allows for the introduction of deuterium into a fully formed molecule. x-chemrx.com This approach is more atom-economical and cost-effective, utilizing readily available deuterium sources like D2O. x-chemrx.com

Researchers are exploring various catalytic systems to achieve highly selective deuterium incorporation. For instance, metal-catalyzed hydrogenation using deuterated hydrogen (D2) and enzymatic synthesis are methods being employed to introduce deuterium at specific molecular sites. simsonpharma.com Furthermore, photochemical methods, including those induced by visible light, are emerging as a sustainable and mild alternative for the deuteration of complex structures like natural products and pharmaceuticals. rsc.orgresearchgate.net These techniques offer the potential for greater regioselectivity and functional group tolerance, which is crucial when working with intricate molecules. rsc.org The development of metal-free catalytic H/D exchange strategies further expands the toolkit for synthesizing deuterium-labeled compounds with high precision. rsc.org

These innovations are critical for producing complex deuterated standards like Tylosin 3-Acetate D3, which are essential for a variety of analytical applications. The ability to selectively introduce deuterium without altering the core structure of the molecule is paramount for its use as an internal standard in quantitative analyses. simsonpharma.com

Integration with Multi-Omics Approaches for Comprehensive Biological Insights in Isotopic Tracing

The use of stable isotope-labeled compounds, such as this compound, is becoming increasingly integrated with multi-omics approaches to provide a holistic view of biological systems. researchgate.net Isotopic tracing enables the tracking of molecules through various metabolic pathways, offering insights into their absorption, distribution, metabolism, and excretion. simsonpharma.com This is particularly valuable in fields like metabolomics, proteomics, and lipidomics, where understanding the dynamic changes in biomolecules is key. researchgate.netresearchgate.net

In metabolomics, deuterated standards are used to study how different compounds are metabolized by organisms. simsonpharma.com By introducing a labeled compound, researchers can trace its fate and identify its metabolic products. mdpi.com This has been a long-standing technique, with early studies in the 1930s using deuterium labeling to investigate fatty acid metabolism. mdpi.com Today, with advanced analytical instrumentation, it is possible to determine not just the total labeling but also the specific labeling of individual lipid species. mdpi.com

Similarly, in proteomics and lipidomics, stable isotope-labeled standards are considered the gold standard for absolute quantification. mdpi.comacs.org The use of deuterated internal standards allows for the accurate measurement of endogenous molecules by correcting for variations in sample preparation and instrument response. acs.org The development of multiplexed internal standards, containing a variety of deuterated lipid species, further enhances the efficiency and throughput of lipidomics analysis. caymanchem.com The integration of these labeled standards with multi-omics platforms allows for a more comprehensive and accurate understanding of complex biological processes. researchgate.net

Development of Novel Analytical Platforms and Automation Utilizing Labeled Standards

The increasing demand for high-throughput analysis has spurred the development of novel analytical platforms and automation that leverage the unique properties of isotopically labeled standards. thermofisher.com Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful technique for the analysis of labeled compounds. mdpi.com The development of automated systems for sample preparation and analysis has significantly increased the speed and efficiency of these methods. nih.gov

One notable innovation is the use of dried-down pellets of isotope-labeled standards. tandfonline.com This allows for long-term storage at ambient temperatures and simplifies the analytical workflow, making it suitable for robotic workstations. tandfonline.com The sample to be analyzed is simply added to the pellet, followed by enzymatic treatment and MS analysis. tandfonline.com This approach is particularly promising for clinical settings, where robust and routine profiling of large sample cohorts is required. tandfonline.com

Software development is also playing a crucial role in the automation of data analysis. researchgate.net Programs are being created to automatically match theoretical isotope distributions to the raw mass spectra of complex mixtures, facilitating the interpretation of data from stable-isotope-enriched samples. researchgate.net These advancements in both hardware and software are making the use of labeled standards like this compound more accessible and efficient for a wider range of applications.

Expanding Applications in Veterinary, Agricultural, and Environmental Sciences

The availability of well-characterized deuterated standards like this compound is opening up new avenues of research in veterinary, agricultural, and environmental sciences. In veterinary medicine, deuterated internal standards are crucial for the accurate quantification of therapeutic drugs and their metabolites in biological samples, which is essential for regulatory purposes. usda.govthomastobin.com For instance, they are used to establish thresholds for therapeutic medications in racing and sport horses. usda.govthomastobin.com The deuterium oxide dilution method is also a quantitative technique used to assess body composition and water consumption in various animal species. nih.gov

In agriculture, stable isotopes are used as tracers to study nutrient cycling, the behavior of pesticides, and plant physiology. simsonpharma.commusechem.com Labeled compounds can be used to track the fate of fertilizers and pesticides in the environment, helping to understand their persistence and potential for pollution. iaea.orgmdpi.com For example, 15N-labeled fertilizers are commonly used to study nitrogen uptake by crops and losses from the soil. musechem.com

In environmental science, isotopically labeled compounds are invaluable tools for tracing the source and fate of contaminants. iaea.orgmdpi.com Radioactive isotope tracers have been used to study the behavior of micropollutants in water, soil, and sediment. wur.nl Stable isotopes like deuterium are also being used as conservative tracers for measuring stream discharge and investigating groundwater residence times. researchgate.netmdpi.comcopernicus.org The use of deuterated water as a tracer is particularly advantageous as it is chemically stable, non-reactive, and has a minimal environmental impact. researchgate.netmdpi.com

The following tables provide an overview of the types of deuterated standards and their applications.

Table 1: Examples of Deuterated Standards in Research

| Deuterated Standard | Application Area | Research Focus |

|---|---|---|

| Deuterated amino acids | Metabolomics, Proteomics | Studying protein synthesis and turnover |

| Deuterated fatty acids | Lipidomics | Investigating lipid metabolism and transport |

| Deuterated glucose | Metabolomics | Tracing glucose metabolic pathways |

| Deuterated drugs | Pharmacokinetics | Understanding drug absorption, distribution, metabolism, and excretion |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Tylosin |

| D2O (Deuterium Oxide) |

Q & A

Q. What are the critical physicochemical properties of Tylosin 3-Acetate D3, and how do they influence experimental handling?

this compound (CAS: 63409-10-9) is an off-white solid with a molecular formula of C48H79NO18 and a molecular weight of 958.14 g/mol. It is soluble in DMSO and methanol, which are preferred solvents for stock solution preparation. Stability is pH-dependent: prior studies on tylosin derivatives suggest optimal stability near neutral pH (pH 7), with degradation accelerating under acidic (pH < 4) or alkaline (pH > 11) conditions . For handling, use inert atmospheres (e.g., nitrogen) to minimize oxidation, and store lyophilized samples at -20°C in amber vials to prevent photodegradation.

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity and specificity. For example, reverse-phase C18 columns with mobile phases of acetonitrile/0.1% formic acid in water (70:30 v/v) achieve baseline separation. Calibration curves should span 0.1–100 µg/mL, with deuterated internal standards (e.g., D3-labeled analogs) to correct for matrix effects . Validate methods using parameters per ICH guidelines (precision <15% RSD, accuracy 85–115%).

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Conflicting stability reports for tylosin derivatives (e.g., 3% degradation at pH 7 vs. 60% loss at pH 4 over 100 hours) necessitate controlled replication. Design experiments with:

- Standardized buffers : Use citrate (pH 4–6), phosphate (pH 6–8), and carbonate (pH 9–11) to eliminate solvent-specific effects.

- Temperature control : Conduct studies at 25°C (ambient) and 4°C (refrigeration) to assess thermal contributions.

- Analytical rigor : Employ LC-UV/HRMS to track degradation products (e.g., hydrolyzed acetate groups). Reconcile discrepancies by comparing hydrolysis kinetics and metabolite profiles across studies.

Q. What methodologies are effective for detecting this compound in environmental samples, and how do matrix interferences affect sensitivity?

Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges followed by LC-MS/MS is optimal for aqueous samples (e.g., wastewater). Adjust pH to 7 during extraction to maximize recovery (>85%). For soil/sediment, employ accelerated solvent extraction (ASE) with methanol:water (80:20). Matrix effects (e.g., humic acids) can suppress ionization; mitigate via dilution or post-column infusion of internal standards . Limit of quantification (LOQ) should be ≤1 ng/g in environmental matrices to align with regulatory thresholds.

Q. How should researchers design longitudinal studies to assess the ecological impact of this compound in aquatic systems?

- Exposure modeling : Use microcosms simulating stream ecosystems (pH 7.5, 20°C) with controlled dosing (0.1–10 µg/L).

- Endpoints : Measure biofilm diversity (via 16S rRNA sequencing) and macroinvertebrate mortality over 30 days.

- Analytical controls : Include abiotic controls (no organisms) to distinguish biotic vs. abiotic degradation. Reference prior reconnaissance studies on antibiotic contaminants to contextualize ecological risk .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC50 values. For non-normal distributions, apply Box-Cox transformations. Address outliers via Grubbs’ test and missing data via multiple imputation. Software tools like GraphPad Prism or R (drc package) are suitable .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?

- Deuterium incorporation : Use deuterated acetic anhydride (D6) in acetylation reactions under anhydrous conditions (0°C, 24 hrs).

- Purification : Apply flash chromatography (silica gel, ethyl acetate:hexane gradient) followed by recrystallization from methanol.

- QC : Confirm deuteration efficiency via NMR (D-content >98%) and purity via HPLC-ELSD (>95%) .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in studies investigating this compound’s antimicrobial mechanisms?

- Strain standardization : Use CLSI-recommended bacterial strains (e.g., Staphylococcus aureus ATCC 29213) and Mueller-Hinton broth adjusted to 25 mg/L Ca²⁺.

- Time-kill assays : Sample at 0, 2, 4, 8, 24 hrs, with triplicate plating on blood agar.

- Data transparency : Publish raw growth curves and MIC/MBC values in open repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.